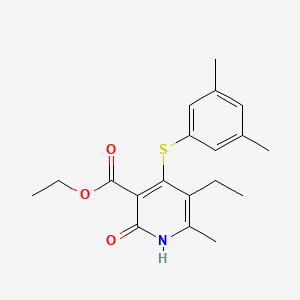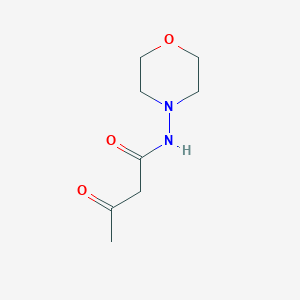![molecular formula C19H14F2N4O3S2 B8431018 5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine CAS No. 1259279-58-7](/img/structure/B8431018.png)
5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine
Descripción general
Descripción
5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrrolo[2,3-b]pyridine core. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Métodos De Preparación
The synthesis of 5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine involves several steps, each requiring specific reagents and conditions. One common method involves the selective fluorination of 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate (Ag2CO3). This method yields 4-substituted 5-fluoro-2-aminopyrimidines with high regioselectivity . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of sulfoxides to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparación Con Compuestos Similares
Compared to other fluorinated pyrimidine derivatives, 5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine stands out due to its unique combination of fluorine atoms and the pyrrolo[2,3-b]pyridine core. Similar compounds include:
5-Fluoro-2-aminopyrimidine: A simpler fluorinated pyrimidine derivative used in various synthetic applications.
5-Fluoro-2,3,4-trihydroxypentanoic acid: A fluorometabolite with distinct biological properties.
3-Fluoro-4-nitropyridine N-oxide: A fluorinated pyridine derivative used in organic synthesis.
Propiedades
Número CAS |
1259279-58-7 |
|---|---|
Fórmula molecular |
C19H14F2N4O3S2 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
5-fluoro-3-(5-fluoro-4-methylsulfinylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H14F2N4O3S2/c1-11-3-5-13(6-4-11)30(27,28)25-10-15(14-7-12(20)8-23-18(14)25)17-22-9-16(21)19(24-17)29(2)26/h3-10H,1-2H3 |
Clave InChI |
LMBBWYXNNKBTFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)C4=NC=C(C(=N4)S(=O)C)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Iodomethyl-6,10-dioxa-spiro[4.5]decane](/img/structure/B8430989.png)


![Benzonitrile, 5-formyl-2-[[5-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B8431010.png)

![8-phenyl-2,3-dihydrodibenzo[b,d]thiophen-4(1H)-one](/img/structure/B8431023.png)
![7-Bromo-1,2,3,5-tetrahydrocyclopenta[c]-quinolin-4-one](/img/structure/B8431029.png)
![tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate](/img/structure/B8431035.png)

